molecular formula C13H17ClFNO2 B13579520 rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylatehydrochloride

rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylatehydrochloride

Cat. No.: B13579520
M. Wt: 273.73 g/mol
InChI Key: GDEAEFBUDVOZQG-STEACBGWSA-N
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Description

Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with a complex structure that includes a fluorine atom, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorine and phenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine or phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Rac-ethyl(3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate: This compound has a similar pyrrolidine ring structure but differs in the substituents attached to the ring.

    Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate: This compound is similar but lacks the hydrochloride group.

Uniqueness

Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of fluorine and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C13H17ClFNO2

Molecular Weight

273.73 g/mol

IUPAC Name

ethyl (3S,4R)-3-fluoro-4-phenylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H16FNO2.ClH/c1-2-17-12(16)13(14)9-15-8-11(13)10-6-4-3-5-7-10;/h3-7,11,15H,2,8-9H2,1H3;1H/t11-,13+;/m0./s1

InChI Key

GDEAEFBUDVOZQG-STEACBGWSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CNC[C@H]1C2=CC=CC=C2)F.Cl

Canonical SMILES

CCOC(=O)C1(CNCC1C2=CC=CC=C2)F.Cl

Origin of Product

United States

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